2-Amino-4-chloropyrimidine-5-carbonitrile

Description

Overview of Pyrimidine Derivatives in Chemical Research

Pyrimidine derivatives represent one of the most extensively studied classes of heterocyclic compounds in contemporary chemical research, owing to their remarkable biological activities and synthetic versatility. These six-membered aromatic heterocycles containing nitrogen atoms at positions 1 and 3 have gained considerable attention in medicinal chemistry due to their wide range of pharmacological properties. The heterocyclic ring system of pyrimidines serves as a privileged scaffold in drug discovery, possessing several distinct biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Research investigations have consistently demonstrated that pyrimidine-containing derivatives exhibit considerable antiproliferative activity, making them attractive candidates for cancer therapy development. The structural diversity achievable through various substitution patterns on the pyrimidine ring allows for fine-tuning of biological properties and selectivity profiles. Recent studies have categorized pyrimidine-containing inhibitors into several distinct classes, including 2-anilino-pyrimidine, 2,4-diarylamino-pyrimidine, 4,6-diaryl-pyrimidine, and heterocyclic fused pyrimidine derivatives.

The significance of pyrimidine derivatives extends beyond pharmaceutical applications into materials science and agricultural chemistry. Contemporary research has focused on developing novel synthetic methodologies for accessing substituted pyrimidines with enhanced biological profiles and reduced toxicity. The electron-withdrawing and electron-donating effects of various substituents on the pyrimidine core significantly influence the chemical reactivity and biological activity of these compounds.

Historical Context and Discovery of this compound

The development of this compound can be traced back to advances in pyrimidine chemistry during the late 20th century, with systematic exploration of chlorinated pyrimidine derivatives gaining momentum in pharmaceutical research. The compound was first synthesized as part of broader efforts to develop novel heterocyclic intermediates for drug discovery programs. Early synthetic approaches involved multi-step procedures starting from readily available pyrimidine precursors, with subsequent functionalization to introduce the specific substitution pattern.

The historical significance of this compound lies in its emergence as a versatile synthetic intermediate during the expansion of heterocyclic chemistry in pharmaceutical development. Initial investigations revealed that the specific arrangement of functional groups in this compound provides unique reactivity patterns that facilitate further chemical transformations. The presence of both electron-withdrawing chlorine and carbonitrile groups, combined with the electron-donating amino group, creates a distinctive electronic environment that influences both chemical reactivity and biological activity.

Documentation of synthetic methodologies for this compound first appeared in scientific literature during the 1980s, with researchers exploring various approaches to access this compound efficiently. The development of improved synthetic routes has been driven by increasing demand for this intermediate in pharmaceutical and agrochemical research. Historical patent literature reveals that this compound has been recognized as a valuable building block for synthesizing anti-anxiety, anti-depressant, and anti-psychotic agents.

Relevance and Significance in Contemporary Chemistry

In contemporary chemical research, this compound has emerged as a compound of significant interest due to its dual role as both a synthetic intermediate and a biologically active molecule. Current research indicates that this compound exhibits notable antimicrobial and anticancer activities, with derivatives showing activity against various cancer cell lines. The structural features of this compound make it particularly suitable for further pharmacological evaluation and drug development applications.

Modern synthetic chemistry has embraced this compound as a versatile building block for constructing complex heterocyclic architectures. Recent studies have demonstrated its utility in synthesizing various nitrogen-containing heterocyclic compounds, particularly those with potential biological activity. The compound serves as an important intermediate in the development of pharmaceuticals, agricultural chemicals, and other biologically active molecules.

Contemporary research has revealed that this compound participates in diverse chemical reactions, including nucleophilic substitution and cyclization reactions. The reactivity of this compound is significantly influenced by the electron-withdrawing effects of the chlorine and cyano groups, making it suitable for further functionalization in organic synthesis. Recent investigations have focused on exploring the structure-activity relationships of derivatives synthesized from this compound, revealing varying levels of biological activity including enzyme inhibition properties.

The significance of this compound in contemporary chemistry is further highlighted by its role in developing novel therapeutic agents. Recent studies have documented the synthesis and biological evaluation of pyrimidine derivatives targeting various metabolic enzymes associated with diseases such as epilepsy, glaucoma, Alzheimer's disease, diabetes, and neuropathy. These investigations have demonstrated that novel pyrimidine derivatives exhibit effective inhibition abilities toward carbonic anhydrase isoenzymes, acetylcholinesterase, butyrylcholinesterase, α-glycosidase, and aldose reductase enzymes.

Scope and Objectives of the Research Article

This research article aims to provide a comprehensive analysis of this compound, focusing specifically on its chemical properties, synthetic methodologies, and applications in contemporary chemistry. The primary objective is to consolidate current knowledge regarding this important pyrimidine derivative while highlighting its significance as a synthetic intermediate and potential therapeutic agent. The scope encompasses detailed examination of structural characteristics, chemical reactivity patterns, and biological activity profiles documented in recent scientific literature.

The research objectives include systematic evaluation of synthetic approaches for accessing this compound, with particular emphasis on scalable and efficient methodologies. Recent developments in synthetic chemistry have provided new routes to this compound, and this article seeks to analyze these methodologies in terms of yield, efficiency, and practical applicability. Special attention will be given to understanding the structure-activity relationships that govern the biological properties of this compound and its derivatives.

Furthermore, this article aims to assess the contemporary relevance of this compound in drug discovery and development programs. The objective includes comprehensive analysis of recent research findings that demonstrate the compound's potential as a lead structure for developing novel therapeutic agents. The scope encompasses examination of biological activity data, including enzyme inhibition studies and cellular assays that have been conducted with this compound and its analogs.

The research also seeks to provide insights into future directions for research involving this compound, identifying potential applications and areas where additional investigation may yield valuable results. The objective includes analysis of current limitations and challenges in working with this compound, as well as opportunities for further development in pharmaceutical and materials science applications. This comprehensive approach will provide researchers with a thorough understanding of the current state of knowledge regarding this compound and its potential for future development.

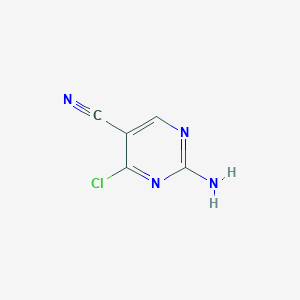

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3(1-7)2-9-5(8)10-4/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUMETVQYQSNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857092 | |

| Record name | 2-Amino-4-chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393179-35-5 | |

| Record name | 2-Amino-4-chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloropyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with cyanamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by amino and nitrile groups. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The 4-chloro substituent undergoes selective displacement due to the electron-withdrawing effects of the cyano (-CN) and amino (-NH<sub>2</sub>) groups, which activate the pyrimidine ring for nucleophilic attack.

Key Reactions and Conditions:

Example Protocol :

Reaction with (1R)-1,2,3,4-tetrahydronaphthalen-1-amine in DMF at 120°C for 4 hours yielded 4-amino-2-[(1R)-1,2,3,4-tetrahydronaphthalen-1-ylamino]pyrimidine-5-carbonitrile (48% yield) after silica gel chromatography .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling:

Mechanistic Insight :

The cyano group stabilizes the transition state by withdrawing electron density, enhancing oxidative addition efficiency at the C4 position .

Cyano Group Modifications:

Amino Group Reactivity:

Cyclization Reactions

The amino and cyano groups facilitate intramolecular cyclization under specific conditions:

Comparative Reactivity Analysis

The reactivity hierarchy for substitution is:

C4-Cl > C2-NH<sub>2</sub>

This selectivity arises from:

-

Stronger electron-withdrawing effect of the cyano group at C5 on C4.

-

Resonance stabilization of the Meisenheimer complex at C4 during S<sub>N</sub>Ar .

Stability and Side Reactions

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of pyrimidine derivatives, including 2-Amino-4-chloropyrimidine-5-carbonitrile, as potential anticancer agents. These compounds exhibit cytotoxic effects against various tumor cell lines by targeting key pathways involved in cancer progression.

- Inhibition of Tyrosine Kinase : Research indicates that derivatives of pyrimidine-5-carbonitriles can inhibit epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are crucial in cancer cell proliferation. Compounds synthesized from this compound demonstrated significant activity against non-small cell lung cancer and central nervous system cancers, with growth inhibition percentages exceeding 90% in certain cases .

- Structure-Activity Relationship (SAR) : Studies focusing on the SAR of pyrimidine derivatives reveal that modifications at specific positions can enhance their potency against cancer cells. For instance, the introduction of various substituents on the pyrimidine ring has been shown to improve selectivity and efficacy against specific cancer types .

Herbicidal Properties

Pyrimidine derivatives have also been explored for their herbicidal properties. The incorporation of this compound into herbicide formulations has been studied for its ability to inhibit specific enzymes involved in plant growth.

- Targeting Plant Enzymes : Compounds derived from this pyrimidine structure have been reported to inhibit enzyme activities essential for plant metabolism, leading to effective weed control in agricultural settings .

Synthesis of Functional Materials

The unique chemical structure of this compound enables its use in synthesizing functional materials with specific properties.

- Polymerization Reactions : This compound can serve as a monomer or an intermediate in the synthesis of polymers with desired electrical or optical properties. The incorporation of pyrimidine moieties into polymer backbones has been shown to enhance thermal stability and conductivity .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-4-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of specific biochemical pathways, which is the basis for its potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs of pyrimidine-5-carbonitrile derivatives, highlighting substituent effects on properties:

Key Observations :

- Halogen Effects: Chlorine (Cl) and bromine (Br) at position 2 influence electronic properties and intermolecular interactions.

- Amino vs. Methoxy Groups: The amino group (NH₂) at position 4 enables hydrogen bonding, improving solubility in polar solvents, whereas methoxy (OCH₃) increases hydrophobicity, favoring membrane permeability .

- Trifluoromethyl Additions : The CF₃ group at position 6 () enhances metabolic stability and electron-withdrawing effects, critical for pharmacokinetics in drug design .

Reactivity Trends :

Structural and Crystallographic Insights

highlights the planar pyrimidine ring system and intermolecular hydrogen bonding (N–H···N) in 5-bromo-2-chloropyrimidin-4-amine, which stabilizes crystal packing. Similar interactions are expected in 2-amino-4-chloropyrimidine-5-carbonitrile analogs, influencing solubility and solid-state stability .

Biological Activity

2-Amino-4-chloropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and case studies highlighting its potential therapeutic applications.

Structure and Composition

- Chemical Formula : C5H4ClN5

- Molecular Weight : 173.57 g/mol

- SMILES Notation : Nc1nc(Cl)ncc1C#N

The compound features a pyrimidine ring substituted with an amino group and a chlorinated position, which contributes to its reactivity and biological properties.

This compound exhibits its biological effects primarily through enzyme inhibition. It can bind to the active sites of various enzymes, disrupting their function and leading to altered metabolic pathways. This mechanism underpins its potential as a therapeutic agent in various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound show promising antimicrobial properties. For instance, a study reported that certain synthesized derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 18 mm . However, these compounds were largely ineffective against Candida albicans.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 1 (CDK1). A series of 2-amino-4-aryl-5-chloropyrimidine analogues were found to exhibit potent inhibitory effects on these targets, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Compounds derived from this scaffold have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Synthesis Pathways

The synthesis of this compound typically involves several methods, including:

- Cyclocondensation Reactions : Utilizing ethyl cyanoacetate and thiourea under reflux conditions in the presence of potassium carbonate.

- Microwave-Assisted Synthesis : Enhancing yields through microwave irradiation techniques .

These methods allow for the efficient production of the compound and its derivatives, facilitating further biological testing.

Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining various pyrimidine derivatives, compounds derived from this compound were tested against a range of bacterial strains. The results indicated that modifications at the aryl positions enhanced antimicrobial activity significantly compared to the parent compound .

Case Study 2: Cancer Treatment Potential

A series of studies focused on the anticancer potential of pyrimidine derivatives showed that specific substitutions on the pyrimidine ring could lead to enhanced selectivity for cancer cell lines while sparing normal cells. These findings suggest that further exploration into structure-activity relationships (SAR) could yield novel therapeutic agents .

Q & A

Q. Disagreement in reaction yields between synthetic protocols: What factors are overlooked?

- Critical factors :

- Catalyst purity : Pd(PPh₃)₄ vs. Pd(OAc)₂ can alter catalytic activity.

- Moisture sensitivity : Anhydrous conditions are essential for nitrile stability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.